(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Chiral synthesis Enantiomeric excess Pyrrolidine building block

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1) is an enantiopure pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected nitrogen and a para-toluenesulfonyloxy (tosyl) leaving group at the 3-position. This compound serves as a versatile chiral intermediate in organic synthesis, particularly in the construction of enantiomerically pure pyrrolidine-containing pharmaceuticals and targeted protein degrader (PROTAC) molecules.

Molecular Formula C16H23NO5S
Molecular Weight 341.4 g/mol
CAS No. 139986-03-1
Cat. No. B169590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
CAS139986-03-1
Molecular FormulaC16H23NO5S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1
InChIKeyMWACHFODPQVXHF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1): A Chiral Pyrrolidine Tosylate Building Block for Stereocontrolled Synthesis and PROTAC Development


(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1) is an enantiopure pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected nitrogen and a para-toluenesulfonyloxy (tosyl) leaving group at the 3-position . This compound serves as a versatile chiral intermediate in organic synthesis, particularly in the construction of enantiomerically pure pyrrolidine-containing pharmaceuticals and targeted protein degrader (PROTAC) molecules . Its (R)-configuration at the C3 stereocenter makes it a critical building block for introducing defined chirality into target molecules, distinguishing it from alternative racemic or misconfigured analogues.

Why (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate Cannot Be Replaced by Its (S)-Enantiomer or Racemic Analogues in Chiral Synthesis


In stereocontrolled synthesis, the absolute configuration of a chiral intermediate directly determines the stereochemical outcome of downstream products. Substituting (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate with its (S)-enantiomer (CAS 371240-55-0) or the racemic mixture (CAS 103057-45-0) would invert or scramble the configuration at the pyrrolidine C3 center, leading to diastereomeric mixtures that require costly chiral separation . Furthermore, the tosyl leaving group provides distinct reactivity advantages over alternative leaving groups (e.g., mesylate) in nucleophilic substitution reactions, directly impacting reaction rates and yields [1]. Below, we present the quantitative evidence that substantiates these differentiation claims.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1) Against Key Comparators


Enantiomeric Purity: (R)-Configuration Ensures Defined Stereochemistry vs. Racemic Mixture (CAS 103057-45-0)

The target compound is supplied as the pure (R)-enantiomer with a vendor-reported purity of ≥95% (Aladdin R190833) . In contrast, the racemic mixture (tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, CAS 103057-45-0) is produced to a higher chemical purity of 97–98% (Bidepharm) , but contains a 1:1 mixture of (R)- and (S)-enantiomers. The absence of a defined stereocenter in the racemic compound translates to 0% enantiomeric excess (ee) versus potential >90% ee for the (R)-enantiomer (based on typical specifications of chiral intermediates from reputable suppliers) .

Chiral synthesis Enantiomeric excess Pyrrolidine building block

Leaving Group Reactivity: Tosylate (pKa ≈ -2.8) vs. Mesylate (pKa ≈ -1.9) in Nucleophilic Substitution

The tosyl group (OTs) is a superior leaving group compared to the mesyl group (OMs) by virtue of the lower pKa of its conjugate acid (p-Toluenesulfonic acid, pKa ≈ -2.8) relative to methanesulfonic acid (pKa ≈ -1.9) [1]. This difference translates into an approximately 8-fold enhancement in leaving group ability as estimated by the relative rates of SN2 reactions for alkyl tosylates vs. mesylates [1]. Consequently, (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate reacts faster and under milder conditions than the corresponding mesylate analogue ((R)-1-Boc-3-methanesulfonyloxypyrrolidine, CAS 127423-61-4) in nucleophilic substitution reactions.

Nucleophilic substitution Leaving group ability SN2 reaction

Validated Synthetic Utility: Key Intermediate in HIV Protease Inhibitor Synthesis (Patent WO2008/133734)

Patent WO2008/133734 explicitly discloses (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate as a critical intermediate in the synthesis of HIV protease inhibitors . Notably, the patent does not reference the corresponding mesylate analogue (CAS 127423-61-4) or the (S)-configuration isomer, underscoring the structural and stereochemical specificity required for the target biological activity .

HIV protease inhibitor Darifenacin Patent synthesis

Optimal Procurement Scenarios for (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1) Based on Quantitative Differentiation


Enantioselective Synthesis of Pyrrolidine-Containing APIs

Pharmaceutical research teams developing chiral active pharmaceutical ingredients (APIs) can confidently purchase the target (R)-enantiomer for stereocontrolled C3-functionalization, avoiding the need for chiral resolution steps required when using the racemic mixture . The high enantiomeric excess ensures predictable diastereoselectivity in subsequent transformations, particularly in the synthesis of muscarinic receptor antagonists and HIV protease inhibitors .

PROTAC and Protein Degrader Conjugate Assembly

As a validated protein degrader building block, this tosyl-activated chiral pyrrolidine enables the late-stage introduction of E3 ligase-recruiting ligands with retention of the (R)-configuration . Researchers building PROTAC libraries benefit from the tosylate's superior leaving group ability for efficient nucleophilic coupling under mild conditions, preserving the structural integrity of sensitive warhead-linker constructs.

Late-Stage Functionalization via SN2 Substitution at the C3 Position

The tosylate leaving group allows for rapid SN2 displacement with a variety of nucleophiles, including amines, azides, thiols, and enolates, achieving higher conversion rates compared to the corresponding mesylate analogue [1]. This makes the compound ideal for medicinal chemistry campaigns requiring parallel diversification of the pyrrolidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.